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Adenosine 5'-diphosphate - 18389-49-6

Adenosine 5'-diphosphate

Catalog Number: EVT-1194495
CAS Number: 18389-49-6
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adp, also known as H3ADP or magnesium ADP, belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with diphosphate group linked to the ribose moiety. Adp is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adp has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Adp can be found anywhere throughout the human cell, such as in cytoplasm, nucleus, mitochondria, and peroxisome. Adp exists in all eukaryotes, ranging from yeast to humans. In humans, Adp is involved in phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/16:0) pathway, phosphatidylcholine biosynthesis PC(22:0/22:2(13Z, 16Z)) pathway, phosphatidylethanolamine biosynthesis pe(18:1(11Z)/18:1(9Z)) pathway, and phosphatidylcholine biosynthesis PC(11D3/11m5) pathway. Adp is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, pyruvate dehydrogenase deficiency (e2), xanthine dehydrogenase deficiency (xanthinuria), and the congenital disorder OF glycosylation CDG-iid pathway.
ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Source and Classification

Adenosine 5'-diphosphate is primarily derived from the hydrolysis of adenosine triphosphate, which occurs during cellular respiration and energy metabolism. It can be found in all living cells and is involved in numerous physiological functions. In terms of classification, it falls under the category of purine nucleotides due to its structure, which includes a purine base (adenine) and a ribose sugar.

Synthesis Analysis

The synthesis of adenosine 5'-diphosphate can be achieved through various methods:

  1. Non-enzymatic Method: One notable approach involves the transfer of the terminal phosphate group from adenosine triphosphate to methanol in the presence of hydrochloric acid. This method yields adenosine 5'-diphosphate with an efficiency of approximately 60% . The process can be confirmed through periodate oxidation and subsequent treatment with apyrase.
  2. Enzymatic Methods: Enzymes such as adenosine 5'-diphosphate-glucose pyrophosphorylase catalyze the conversion of glucose 1-phosphate and adenosine triphosphate into adenosine 5'-diphosphate-glucose and inorganic pyrophosphate. This enzymatic pathway is significant for carbohydrate metabolism .
  3. Chemical Synthesis: Advanced synthetic routes have been developed to create analogues of adenosine 5'-diphosphate using various reagents under controlled conditions. For instance, the use of N,N'-acyldibenzotriazole has been reported for synthesizing this compound .
Chemical Reactions Analysis

Adenosine 5'-diphosphate participates in several critical chemical reactions:

  1. Hydrolysis: The hydrolysis of adenosine 5'-diphosphate to adenosine monophosphate releases energy, which is harnessed by cells for various biochemical processes.
  2. Phosphorylation Reactions: Adenosine 5'-diphosphate can be phosphorylated to regenerate adenosine triphosphate through substrate-level phosphorylation during glycolysis or oxidative phosphorylation.
  3. Formation of Nucleotide Sugars: It acts as a substrate for enzymes that synthesize nucleotide sugars, such as adenosine 5'-diphosphate-glucose pyrophosphorylase, facilitating carbohydrate metabolism .
Mechanism of Action

The mechanism of action for adenosine 5'-diphosphate primarily involves its role as an energy carrier:

  • When ATP is hydrolyzed to adenosine 5'-diphosphate, energy is released, which can be utilized by various cellular processes.
  • Adenosine 5'-diphosphate also acts as a signaling molecule in platelets where it promotes aggregation and activation through specific receptors.

This dual role underscores its importance in both energy metabolism and cellular signaling pathways.

Physical and Chemical Properties Analysis

Adenosine 5'-diphosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 427.2 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis; thus, it should be stored under appropriate conditions to prevent degradation.
  • pH Sensitivity: The stability and reactivity can vary with pH; optimal conditions are generally around neutral pH.

These properties are crucial for its functionality within biological systems.

Applications

Adenosine 5'-diphosphate has diverse applications in scientific research and biotechnology:

  1. Biochemical Research: Used extensively in studies related to energy metabolism, enzymatic activity assays, and metabolic pathways involving nucleotides.
  2. Pharmacology: Investigated for its role in platelet aggregation and cardiovascular health, leading to potential therapeutic targets for antiplatelet drugs.
  3. Synthetic Biology: Employed in the synthesis of nucleotide analogues that may have therapeutic applications or serve as tools for genetic engineering.
  4. Diagnostics: Utilized in assays measuring enzyme activity related to carbohydrate metabolism, providing insights into metabolic disorders .
Introduction to Adenosine 5'-Diphosphate (ADP)

Chemical Structure and Physicochemical Properties of Adenosine 5'-Diphosphate

Adenosine 5'-diphosphate consists of three structural moieties: the purine base adenine, the pentose sugar β-D-ribofuranose, and a diphosphate group. The adenine moiety attaches via a β-N⁹-glycosidic bond to the anomeric carbon (C1') of ribose, while the diphosphate group is esterified to the 5' hydroxyl group of ribose. The diphosphate unit comprises two phosphate residues (designated α and β) linked by a phosphoanhydride bond [2] [4].

Table 1: Physicochemical Properties of Adenosine 5'-Diphosphate

PropertyValueConditions
Molecular formulaC₁₀H₁₅N₅O₁₀P₂-
Molar mass427.20 g/mol-
Density2.49 g/mLSolid state
Water solubility≥24.85 mg/mL25°C
log P (Partition coeff.)-2.64Octanol/water
pKa valuespKa₁ ≈ 3.9 (α-phosphate)Aqueous solution
pKa₂ ≈ 6.5 (β-phosphate)
StabilityHygroscopic; degrades in acid/alkaliStore at -20°C, anhydrous

Stereochemical features are critical: ribose adopts a furanose ring conformation with defined chiral centers at C1', C2', C3', and C4'. The phosphoanhydride bond exhibits high group transfer potential (ΔG°' of hydrolysis ≈ -28–30 kJ/mol), enabling efficient phosphoryl transfer reactions. In solution, ADP exists predominantly as a divalent anion (ADP²⁻) at physiological pH, with magnesium (Mg²⁺) chelation modulating its biological reactivity. The molecule displays UV absorption maxima at 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) characteristic of adenine derivatives [4] [5] [9].

Biosynthesis and Degradation Pathways

Biosynthesis:

  • ATP Dephosphorylation: The principal route generating ADP is enzymatic hydrolysis of ATP, catalyzed by ATPases during energy-coupled reactions:ATP + H₂O → ADP + Pi + H⁺ (ΔG°' ≈ -30.5 kJ/mol)This reaction powers processes including ion transport, muscle contraction, and phosphorylation cascades [2] [10].
  • Substrate-Level Phosphorylation: Glycolytic enzymes generate ADP directly:
  • Phosphoglycerate kinase: 1,3-Bisphosphoglycerate + ADP → 3-Phosphoglycerate + ATP
  • Pyruvate kinase: Phosphoenolpyruvate + ADP → Pyruvate + ATP [2] [8].
  • Adenylate Kinase Equilibrium: Adenosine monophosphate (AMP) is phosphorylated using ATP:AMP + ATP ⇌ 2 ADPThis reaction maintains cellular adenine nucleotide pools [5].

Degradation:

  • Depletion to AMP: Adenylate kinase reversibly converts ADP to AMP:2 ADP ⇌ ATP + AMP
  • Ectonucleotidase Pathway: Extracellular ADP undergoes sequential dephosphorylation:ADP → AMP → AdenosineEctonucleoside triphosphate diphosphohydrolase 1 (CD39) catalyzes the first step, while ecto-5'-nucleotidase (CD73) produces adenosine. This pathway terminates purinergic signaling, particularly in vascular systems [2] [6].
  • Purine Nucleotide Cycle: In skeletal muscle, AMP deaminase converts AMP to inosine monophosphate (IMP), diverting ADP from resynthesis pathways during intense energy demand [5].

Table 2: Primary Metabolic Pathways Involving Adenosine 5'-Diphosphate

PathwayInputOutputEnzymesPhysiological Role
Oxidative phosphorylationADP + PiATPATP synthase (Complex V)ATP synthesis using proton gradient
Glycolysis (payoff phase)ADP + 1,3-BPG/PEPATP + 3PG/PyruvatePhosphoglycerate kinase, Pyruvate kinaseSubstrate-level ATP production
Adenylate kinase systemADP + ADPATP + AMPAdenylate kinaseNucleotide pool homeostasis
Platelet dense granule release-Extracellular ADPConstitutive secretionHemostasis initiation

Evolutionary Significance in Energy Metabolism

The dominance of the ATP-ADP couple in bioenergetics stems from primordial chemical availability and evolutionary co-option:

  • Prebiotic Synthesis: Adenine derivatives form readily under simulated prebiotic conditions, exhibiting higher yields than other purines or pyrimidines. This abundance provided raw material for early genetic and metabolic systems [3].
  • Adenine-Binding Domain Exaptation: Early proteins evolved specific binding sites for adenine, facilitating catalysis across diverse reactions. This conserved molecular recognition enabled ADP/ATP to serve as modular energy carriers. Enzymes utilizing adenine nucleotides (e.g., kinases, dehydrogenases) share structural homology in adenine-binding motifs, indicating descent from common ancestral proteins [3].
  • Thermodynamic Optimization: The phosphoanhydride bond hydrolysis energy (ΔG ≈ -30.5 kJ/mol) is optimally suited for driving endergonic cellular reactions. ADP’s intermediate phosphorylation state enables precise regulation of energy charge ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]), a key homeostatic parameter [2] [8].
  • Coenzyme Integration: ADP’s adenine moiety facilitated incorporation into coenzymes (e.g., flavin adenine dinucleotide, nicotinamide adenine dinucleotide, coenzyme A). This conserved adenine recognition allowed seamless coupling between oxidation-reduction reactions and ADP phosphorylation, enhancing metabolic efficiency [3].
  • Mitochondrial Endosymbiosis: The universal conservation of ATP synthase (utilizing ADP + Pi → ATP) in bacteria, archaea, and eukaryotes underscores ADP’s foundational role. The enzyme’s rotary mechanism, driven by proton-motive force, represents an evolutionary refinement enabling chemiosmotic energy coupling across endomembranes [8].

Thus, Adenosine 5'-diphosphate embodies an evolutionary solution balancing chemical stability, binding specificity, and group transfer reactivity—cementing its role as the linchpin of biological energy transduction.

Properties

CAS Number

18389-49-6

Product Name

Adenosine 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1

InChI Key

KMMUGNLCCYOIEC-KSYZLYKTSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

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